molecular formula C19H31NO B5194975 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine

1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine

Cat. No. B5194975
M. Wt: 289.5 g/mol
InChI Key: UISYEFIZPZGKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine is a chemical compound that has garnered significant attention in the scientific community due to its potential pharmacological and therapeutic applications. This compound is commonly referred to as TBPB and is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are expressed in sensory neurons and are involved in the transmission of pain signals. TBPB has been shown to activate TRPV1 channels, leading to the release of neurotransmitters that can inhibit pain perception.

Scientific Research Applications

TBPB has been extensively studied for its potential pharmacological and therapeutic applications. One of the most promising applications of TBPB is in the treatment of chronic pain. TBPB has been shown to activate 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels, leading to the release of neurotransmitters that can inhibit pain perception. This makes TBPB a potential candidate for the development of new pain medications. TBPB has also been studied for its potential anti-inflammatory properties. TBPB has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

TBPB activates 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels by binding to a specific site on the channel. This binding leads to the opening of the channel and the influx of calcium ions into the cell. The influx of calcium ions leads to the release of neurotransmitters that can inhibit pain perception. TBPB has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
TBPB has been shown to have a number of biochemical and physiological effects. TBPB has been shown to activate 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels, leading to the release of neurotransmitters that can inhibit pain perception. TBPB has also been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential candidate for the treatment of inflammatory diseases. TBPB has been shown to have a low toxicity profile, which is important for its potential use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of TBPB is its potency as an agonist of 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels. This makes it a valuable tool for studying the function of these channels in vitro. TBPB has also been shown to have a low toxicity profile, which is important for its use in cell-based assays. One of the limitations of TBPB is its complex synthesis method, which can make it difficult to obtain in large quantities. TBPB is also relatively expensive, which can limit its use in some research applications.

Future Directions

There are a number of future directions for TBPB research. One area of interest is the development of new pain medications based on the activation of 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels. TBPB could be used as a starting point for the development of new compounds with improved pharmacological properties. Another area of interest is the potential use of TBPB in the treatment of inflammatory diseases. TBPB has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential candidate for the development of new anti-inflammatory drugs. Finally, TBPB could be used as a tool for studying the function of 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels in vivo. The development of new imaging techniques could allow for the visualization of 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels in living organisms, which could provide valuable insights into their function and regulation.

Synthesis Methods

TBPB can be synthesized through a multi-step process that involves the reaction of 4-tert-butyl-2-methylphenol with butyl bromide to form 4-(4-tert-butyl-2-methylphenoxy)butyl bromide. This intermediate is then reacted with pyrrolidine to form TBPB. The synthesis of TBPB is a complex process that requires specialized equipment and expertise.

properties

IUPAC Name

1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-16-15-17(19(2,3)4)9-10-18(16)21-14-8-7-13-20-11-5-6-12-20/h9-10,15H,5-8,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISYEFIZPZGKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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